4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl-
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Overview
Description
4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl- is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone ring system with a fluorine atom at the 6th position and a phenyl group at the 2nd position
Preparation Methods
The synthesis of 4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of N-acylated anthranilic acid derivatives. The preparation typically starts with the acylation of anthranilic acid using a carboxylic acid chloride to form an N-acylated intermediate. This intermediate is then cyclized using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine to form the benzoxazinone ring .
Industrial production methods often involve the use of one-pot synthesis techniques to simplify the process and improve yields. For example, the iminium cation from a mixture of cyanuric chloride and dimethylformamide can be used as a cyclizing agent to synthesize 2-substituted benzoxazinones under mild conditions .
Chemical Reactions Analysis
4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom at the 6th position and the phenyl group at the 2nd position can influence the reactivity of the compound.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazinone ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: Benzoxazinones, including 4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl-, have shown promising biological activities such as enzyme inhibition, antimicrobial, and anticancer properties.
Medicine: The compound’s ability to inhibit specific enzymes and its potential anticancer properties make it a candidate for drug development.
Industry: In the agricultural sector, benzoxazinones are used as herbicides and fungicides due to their phytotoxic activity.
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes by forming stable complexes with the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects .
The presence of the fluorine atom at the 6th position enhances the compound’s binding affinity to the target enzymes, increasing its potency and selectivity. The phenyl group at the 2nd position also contributes to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl- can be compared with other similar compounds in the benzoxazinone family. Some of the similar compounds include:
4H-3,1-Benzoxazin-4-one, 2-phenyl-: This compound lacks the fluorine atom at the 6th position, which may result in different biological activities and reactivity.
4H-3,1-Benzoxazin-4-one, 6-chloro-2-phenyl-: The presence of a chlorine atom instead of fluorine can alter the compound’s chemical properties and biological activities.
4H-3,1-Benzothiazin-4-one, 6-fluoro-2-phenyl-: This compound contains a sulfur atom in place of the oxygen atom in the benzoxazinone ring, which can significantly impact its reactivity and biological activities.
The uniqueness of 4H-3,1-Benzoxazin-4-one, 6-fluoro-2-phenyl- lies in the presence of both the fluorine atom and the phenyl group, which together enhance its stability, reactivity, and biological activity compared to other similar compounds.
Properties
CAS No. |
170301-01-6 |
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Molecular Formula |
C14H8FNO2 |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
6-fluoro-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8FNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
AVVLQMQNHQFOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=O)O2 |
Origin of Product |
United States |
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